molecular formula C8H8ClNO2 B587616 N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide CAS No. 148650-35-5

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide

Katalognummer: B587616
CAS-Nummer: 148650-35-5
Molekulargewicht: 185.607
InChI-Schlüssel: QGFTWNPHICHVPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol. It is known for its unique structure, which includes a chloro and hydroxy group attached to a cyclohexadienylidene ring, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide typically involves the reaction of 4-chloro-2,5-cyclohexadien-1-one with acetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function.

Vergleich Mit ähnlichen Verbindungen

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide can be compared with similar compounds such as:

    N-(4-Hydroxy-2,5-cyclohexadien-1-ylidene)acetamide: Lacks the chloro group, resulting in different reactivity and applications.

    N-(4-Chloro-2,5-cyclohexadien-1-ylidene)acetamide:

    N-(4-Chloro-4-hydroxy-2,5-cyclohexadien-1-ylidene)benzamide: Contains a benzamide group instead of an acetamide group, leading to variations in its properties and applications.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

148650-35-5

Molekularformel

C8H8ClNO2

Molekulargewicht

185.607

IUPAC-Name

N-(4-chloro-4-hydroxycyclohexa-2,5-dien-1-ylidene)acetamide

InChI

InChI=1S/C8H8ClNO2/c1-6(11)10-7-2-4-8(9,12)5-3-7/h2-5,12H,1H3

InChI-Schlüssel

QGFTWNPHICHVPW-UHFFFAOYSA-N

SMILES

CC(=O)N=C1C=CC(C=C1)(O)Cl

Synonyme

Acetamide, N-(4-chloro-4-hydroxy-2,5-cyclohexadien-1-ylidene)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.